molecular formula C23H15Cl2N3O2 B11065702 (2E)-N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-phenylprop-2-enamide

(2E)-N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-phenylprop-2-enamide

Cat. No.: B11065702
M. Wt: 436.3 g/mol
InChI Key: JADSSAWHXAGPIK-JLHYYAGUSA-N
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Description

(2E)-N-{2-[5-(3,4-DICHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]PHENYL}-3-PHENYLACRYLAMIDE is a complex organic compound that features a unique structure combining an oxadiazole ring and a phenylacrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{2-[5-(3,4-DICHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]PHENYL}-3-PHENYLACRYLAMIDE typically involves multiple steps. One common route starts with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of hydrazides with carboxylic acids under acidic conditions. The phenylacrylamide moiety is then introduced through a coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the amide bond formation.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and ensure compliance with industrial safety standards.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-{2-[5-(3,4-DICHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]PHENYL}-3-PHENYLACRYLAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amides or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

(2E)-N-{2-[5-(3,4-DICHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]PHENYL}-3-PHENYLACRYLAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability or unique optical characteristics.

Mechanism of Action

The mechanism of action of (2E)-N-{2-[5-(3,4-DICHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]PHENYL}-3-PHENYLACRYLAMIDE involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, by disrupting essential cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-N-{2-[5-(3,4-DICHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]PHENYL}-3-PHENYLACRYLAMIDE is unique due to its combination of an oxadiazole ring and a phenylacrylamide moiety, which imparts specific chemical and biological properties not found in simpler compounds like dichloroaniline or carboxymethyl chitosan.

This detailed article provides a comprehensive overview of (2E)-N-{2-[5-(3,4-DICHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]PHENYL}-3-PHENYLACRYLAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H15Cl2N3O2

Molecular Weight

436.3 g/mol

IUPAC Name

(E)-N-[2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl]-3-phenylprop-2-enamide

InChI

InChI=1S/C23H15Cl2N3O2/c24-18-12-11-16(14-19(18)25)22-27-28-23(30-22)17-8-4-5-9-20(17)26-21(29)13-10-15-6-2-1-3-7-15/h1-14H,(H,26,29)/b13-10+

InChI Key

JADSSAWHXAGPIK-JLHYYAGUSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C3=NN=C(O3)C4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2C3=NN=C(O3)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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